3-(4-Methoxyphenyl)isoxazole

Beschreibung

BenchChem offers high-quality 3-(4-Methoxyphenyl)isoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methoxyphenyl)isoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

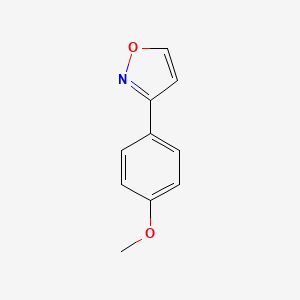

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-12-9-4-2-8(3-5-9)10-6-7-13-11-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVBMOWWQXBIBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90485741 | |

| Record name | 3-(4-Methoxyphenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90485741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61428-20-4 | |

| Record name | 3-(4-Methoxyphenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90485741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Methoxyphenyl)isoxazole: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(4-Methoxyphenyl)isoxazole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core properties, established synthetic routes, detailed characterization methodologies, and explore its potential applications in drug discovery, grounded in the broader context of the pharmacological importance of the isoxazole scaffold.

Introduction: The Significance of the Isoxazole Moiety

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is a cornerstone in medicinal chemistry, bestowing upon molecules a favorable combination of metabolic stability, lipophilicity, and hydrogen bonding capability.[1] The isoxazole ring is a key pharmacophore in a range of FDA-approved drugs and clinical candidates, demonstrating a wide spectrum of biological activities including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2] The versatility of the isoxazole ring allows for the strategic placement of various substituents, enabling the fine-tuning of a molecule's pharmacological profile. 3-(4-Methoxyphenyl)isoxazole serves as a valuable building block and a subject of interest in its own right within this important class of compounds.

Core Properties of 3-(4-Methoxyphenyl)isoxazole

CAS Number: 61428-20-4

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉NO₂ | Chem-Impex, ChemScene |

| Molecular Weight | 175.18 g/mol | Chem-Impex, Sigma-Aldrich |

| Appearance | White to off-white crystalline powder | Chem-Impex |

| Melting Point | 46-53 °C | Chem-Impex |

| Storage | Store at 0-8°C, sealed in a dry environment | Chem-Impex, ChemScene |

Computational Data

| Property | Value | Source(s) |

| SMILES | COc1ccc(cc1)-c2ccon2 | Sigma-Aldrich |

| InChI Key | CWVBMOWWQXBIBL-UHFFFAOYSA-N | Sigma-Aldrich |

| Topological Polar Surface Area (TPSA) | 35.26 Ų | ChemScene |

| logP | 2.35 | ChemScene |

Synthesis of 3-(4-Methoxyphenyl)isoxazole

The synthesis of 3,5-disubstituted isoxazoles is well-established, with two primary and highly effective strategies: the cyclization of a chalcone precursor and the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.

Method 1: Synthesis via Chalcone Intermediate

This is a robust and widely used method for preparing isoxazoles. The general workflow involves the Claisen-Schmidt condensation of an appropriate acetophenone and benzaldehyde to form a chalcone, which is then cyclized with hydroxylamine.

Experimental Protocol: Synthesis of 3-(4-Methoxyphenyl)isoxazole from 4-Methoxyacetophenone

Causality: This protocol is adapted from established procedures for similar isoxazole derivatives. The initial Claisen-Schmidt condensation creates the α,β-unsaturated ketone backbone. The subsequent reaction with hydroxylamine hydrochloride proceeds via the formation of an oxime, which then undergoes intramolecular cyclization with the elimination of water to form the stable aromatic isoxazole ring. The use of a base like sodium hydroxide is crucial for the cyclization step.

Step 1: Synthesis of (E)-1-(phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone)

-

In a round-bottom flask, dissolve 4-methoxyacetophenone (1 equivalent) and an appropriate benzaldehyde derivative (1 equivalent) in ethanol.

-

Cool the mixture in an ice bath and add an aqueous solution of sodium hydroxide (e.g., 40%) dropwise with stirring.

-

Allow the reaction to stir at room temperature for several hours until a precipitate forms.

-

Collect the chalcone precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry. Recrystallization from ethanol can be performed for further purification.

Step 2: Cyclization to 3-(4-Methoxyphenyl)isoxazole

-

To a solution of the synthesized chalcone (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5-2 equivalents).

-

Add a base, such as pyridine or aqueous sodium hydroxide, to the mixture and reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Collect the resulting precipitate by vacuum filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate mixture).

Method 2: 1,3-Dipolar Cycloaddition

This elegant and often regioselective method involves the reaction of a nitrile oxide with an alkyne. For the synthesis of 3-(4-Methoxyphenyl)isoxazole, this would involve the reaction of 4-methoxybenzonitrile oxide with acetylene or a synthetic equivalent.

Conceptual Workflow: 1,3-Dipolar Cycloaddition

Causality: This reaction is a powerful tool for constructing five-membered heterocycles. The nitrile oxide, typically generated in situ from an oxime or hydroximoyl chloride, acts as the 1,3-dipole. It reacts with a dipolarophile (the alkyne) in a concerted [3+2] cycloaddition manner to form the isoxazole ring. The regioselectivity is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.

Step 1: In situ Generation of 4-Methoxybenzonitrile Oxide

-

Start with 4-methoxybenzaldoxime.

-

Treat the oxime with an oxidizing agent such as sodium hypochlorite or N-chlorosuccinimide (NCS) in a suitable solvent like dichloromethane or chloroform. This generates the reactive 4-methoxybenzonitrile oxide in situ.

Step 2: Cycloaddition with an Alkyne

-

Introduce acetylene gas or a protected acetylene equivalent to the reaction mixture containing the freshly generated nitrile oxide.

-

Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.

-

Upon completion, perform an aqueous workup to remove inorganic byproducts.

-

Purify the resulting 3-(4-Methoxyphenyl)isoxazole by column chromatography or recrystallization.

Visualizing the Synthetic Pathways

Caption: Synthetic routes to 3-(4-Methoxyphenyl)isoxazole.

Spectroscopic Characterization

The structural elucidation of 3-(4-Methoxyphenyl)isoxazole relies on standard spectroscopic techniques. Based on data from closely related analogues, the following spectral characteristics are expected.[1][3]

¹H NMR Spectroscopy

-

Aromatic Protons (methoxyphenyl group): Two doublets are expected in the aromatic region (δ 6.9-7.8 ppm). The protons ortho to the methoxy group will appear more upfield due to its electron-donating nature, while the protons ortho to the isoxazole ring will be more downfield.

-

Isoxazole Proton: A singlet for the C4-H of the isoxazole ring is anticipated, typically appearing in the range of δ 6.5-7.0 ppm.

-

Methoxy Protons: A sharp singlet integrating to three protons will be observed around δ 3.8 ppm.

¹³C NMR Spectroscopy

-

Isoxazole Carbons: The C3 and C5 carbons of the isoxazole ring are expected to resonate at approximately δ 160-170 ppm, while the C4 carbon will appear further upfield, around δ 95-105 ppm.

-

Aromatic Carbons: The carbons of the methoxyphenyl ring will appear in the typical aromatic region (δ 114-160 ppm). The carbon attached to the oxygen of the methoxy group will be the most downfield in this group.

-

Methoxy Carbon: The carbon of the methoxy group will give a signal at approximately δ 55 ppm.[1]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 | Aromatic C-H stretch |

| ~2950, ~2840 | Aliphatic C-H stretch (methoxy group) |

| ~1610 | C=N stretch (isoxazole ring) |

| ~1500-1600 | C=C aromatic ring stretches |

| ~1250, ~1030 | C-O stretch (ether) |

Mass Spectrometry

The mass spectrum should show a prominent molecular ion peak (M+) corresponding to the molecular weight of 175.18 g/mol .

Biological Activity and Therapeutic Potential

While specific in vitro and in vivo studies on 3-(4-Methoxyphenyl)isoxazole are not extensively reported in readily available literature, the broader class of methoxyphenyl-substituted isoxazoles has demonstrated significant pharmacological activities.

-

Anti-inflammatory Activity: Many isoxazole derivatives are known to exhibit anti-inflammatory properties. The presence of a methoxy group on the phenyl ring has been shown in some studies to contribute to this activity.[4] The mechanism often involves the inhibition of inflammatory mediators.

-

Anticancer Activity: The isoxazole scaffold is present in numerous compounds investigated for their anticancer effects.[5][6] Studies on related compounds have shown that they can induce apoptosis and arrest the cell cycle in various cancer cell lines.[2][7] For instance, some 3,5-diaryl-4,5-dihydroisoxazole derivatives have shown promising antiproliferative effects against leukemia cells.[2]

-

Antimicrobial and Other Activities: The isoxazole nucleus is a versatile pharmacophore, and its derivatives have been explored for a wide array of other therapeutic applications, including as antimicrobial and antiviral agents.[1]

Future Directions for Research:

Given the established biological relevance of the isoxazole and methoxyphenyl motifs, 3-(4-Methoxyphenyl)isoxazole represents a valuable lead compound for further investigation. Future research should focus on:

-

In vitro screening: Evaluating the cytotoxic activity of 3-(4-Methoxyphenyl)isoxazole against a panel of human cancer cell lines.

-

Anti-inflammatory assays: Investigating its potential to inhibit key inflammatory enzymes and pathways.

-

Structure-Activity Relationship (SAR) studies: Synthesizing analogues with modifications to both the phenyl and isoxazole rings to optimize biological activity.

Safety and Handling

Based on available safety data for this and similar compounds, 3-(4-Methoxyphenyl)isoxazole should be handled with appropriate precautions in a laboratory setting.

-

Hazard Statements: May be harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Precautionary Measures: Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or under a fume hood. Avoid breathing dust. Wash hands thoroughly after handling.

Conclusion

3-(4-Methoxyphenyl)isoxazole is a synthetically accessible heterocyclic compound with a strong foundation for potential applications in drug discovery. Its straightforward synthesis from readily available starting materials, combined with the known pharmacological importance of the isoxazole scaffold, makes it an attractive target for further research. This guide provides the essential technical information for scientists to synthesize, characterize, and explore the therapeutic potential of this promising molecule.

References

-

Organic Syntheses Procedure. 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Available from: [Link].

- Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells.

- Supporting Information for a scientific article on the synthesis of isoxazole deriv

- Grady, A. Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. 2023.

-

PubChem. Isoxazole, 3-(4-methoxyphenyl)-5-phenyl-. Available from: [Link].

- Anti-inflammatory evaluation of isoxazole deriv

- Anticancer Activity of Novel Amide Methoxyphenyl Derivatives.

- Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules. 2021.

- Anti-inflammatory Properties of an Isoxazole Derivative - MZO-2. Pharmacological Reports. 2016.

- Chanda, K., Rej, S., & Huang, M. H. Investigation of Facet Effects on the Catalytic Activity of Cu2O Nanocrystals for Efficient Regioselective Synthesis of 3,5-Disubstituted Isoxazoles. Nanoscale. 2013.

- Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules. 2019.

- Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds.

- Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflamm

- Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. International Journal of Pharmaceutical and Bio-Medical Science. 2023.

-

PubChem. Isoxazole, 5-(4-methoxyphenyl)-3-phenyl-. Available from: [Link].

- Studies in isoxazole chemistry. IV. Isoxazoles via isoxazolines. Journal of Heterocyclic Chemistry. 1970.

- Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. Phytomedicine. 1997.

- Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry. 2023.

- Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)- 1h-pyrazole derivatives. Acta Poloniae Pharmaceutica. 2012.

- Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI.

- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules. 2020.

- Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules. 2022.

-

PubChem. Isoxazole, 5-(3-chlorophenyl)-3-(4-methoxyphenyl)-. Available from: [Link].

Sources

- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. fmhs-old.najah.edu [fmhs-old.najah.edu]

- 6. impactfactor.org [impactfactor.org]

- 7. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of 3-(4-Methoxyphenyl)isoxazole

An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-Methoxyphenyl)isoxazole

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-(4-Methoxyphenyl)isoxazole (CAS No: 61428-20-4), a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a key structural motif, the isoxazole ring imparts a unique combination of electronic and steric properties that are advantageous for the design of novel therapeutic agents and functional materials.[1] This document details the compound's structural characteristics, spectroscopic profile, and key physicochemical parameters relevant to drug development professionals, including solubility, lipophilicity, and synthetic accessibility. By integrating established analytical methodologies with insights into their practical application, this guide serves as an essential resource for researchers engaged in the synthesis, characterization, and application of isoxazole-based compounds.

Chemical Identity and Structural Elucidation

3-(4-Methoxyphenyl)isoxazole is an aromatic heterocyclic compound featuring a central five-membered isoxazole ring substituted with a 4-methoxyphenyl group at the 3-position. The isoxazole core is a notable pharmacophore, present in a range of biologically active molecules.[2]

| Identifier | Value | Source |

| IUPAC Name | 3-(4-methoxyphenyl)-1,2-oxazole | - |

| CAS Number | 61428-20-4 | [1] |

| Molecular Formula | C₁₀H₉NO₂ | [1][3] |

| Molecular Weight | 175.19 g/mol | [1][3] |

| Canonical SMILES | COC1=CC=C(C=C1)C2=CC=NO2 | [3] |

| InChI Key | CWVBMOWWQXBIBL-UHFFFAOYSA-N | [3] |

Molecular Structure

The molecular structure consists of two key moieties: the planar isoxazole ring and the 4-methoxyphenyl group. The linkage between these two rings allows for rotational freedom, influencing the molecule's overall conformation.

Caption: 2D structure of 3-(4-Methoxyphenyl)isoxazole.

Core Physicochemical Properties

A summary of the key physicochemical properties of 3-(4-Methoxyphenyl)isoxazole is presented below. It is important to note that while some data is derived from experimental work on closely related analogues, other values are from commercial sources or computational models and should be confirmed experimentally.

| Property | Value | Method/Source |

| Appearance | White to off-white crystalline powder | Commercial Supplier[1] |

| Melting Point | 46-53 °C | Commercial Supplier[1] |

| Boiling Point | Not experimentally determined | - |

| Topological Polar Surface Area (TPSA) | 35.26 Ų | Computational[5] |

| Computed logP (cLogP) | 2.35 | Computational[5] |

| Hydrogen Bond Donors | 0 | Computational[5] |

| Hydrogen Bond Acceptors | 3 | Computational[5] |

| Rotatable Bonds | 2 | Computational[5] |

Spectroscopic Profile

Definitive characterization of 3-(4-Methoxyphenyl)isoxazole relies on a combination of spectroscopic techniques. While a complete, published dataset for this specific molecule is sparse, the expected spectral features can be reliably predicted based on its structure and data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, isoxazole, and methoxy protons. Based on data for 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole, the methoxy protons (–OCH₃) should appear as a sharp singlet around 3.85 ppm.[6] The protons on the 4-methoxyphenyl ring will likely present as two doublets in the aromatic region (approx. 6.9-7.8 ppm), characteristic of a para-substituted benzene ring. The isoxazole ring protons will also appear in the aromatic region, with their exact shifts influenced by the electronic environment.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. Key expected signals include the methoxy carbon at approximately 55.2 ppm.[6] The aromatic carbons of the phenyl ring are expected between 114 and 160 ppm. The carbons of the isoxazole ring are anticipated to be in a similar range, with the carbon attached to the oxygen (C5) being the most downfield. For the related compound, [3-(4-methoxyphenyl)isoxazole-5-yl]-methanol, the isoxazole carbons attached to the phenyl ring and the methylene group were observed at 159.89 and 160.93 ppm, respectively.[7]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks for the related 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole include:[8]

-

~3100 cm⁻¹: Aromatic C-H stretching.

-

~2840-2960 cm⁻¹: Aliphatic C-H stretching from the methoxy group.

-

~1607 cm⁻¹: C=N stretching of the isoxazole ring.

-

~1500-1600 cm⁻¹: Aromatic C=C stretching.

-

~1240-1290 cm⁻¹: Asymmetric C-O-C stretching of the methoxy ether.

-

~1030-1170 cm⁻¹: Symmetric C-O-C stretching and isoxazole ring vibrations.

Mass Spectrometry (MS)

In mass spectrometry, 3-(4-Methoxyphenyl)isoxazole is expected to show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight of 175.19.

Solubility, Lipophilicity, and Ionization

Solubility Profile

While quantitative experimental solubility data for 3-(4-Methoxyphenyl)isoxazole is not widely published, its structural features suggest it is a sparingly soluble compound in aqueous media and more soluble in organic solvents. The methoxy group can enhance solubility to some extent.[1] For drug development purposes, solubility would need to be experimentally determined in pharmaceutically relevant solvents and buffer systems.

Lipophilicity (logP)

The partition coefficient (logP) is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A computationally derived logP value for this compound is 2.35, indicating a moderate degree of lipophilicity.[5] This value suggests that the molecule is likely to have good membrane permeability, a desirable characteristic for orally administered drugs.

Ionization Constant (pKa)

Synthesis and Purification

The synthesis of 3,5-disubstituted isoxazoles is well-established in organic chemistry. A common and effective method involves the reaction of a chalcone intermediate with hydroxylamine hydrochloride.[2]

General Synthetic Pathway

A plausible synthetic route to 3-(4-Methoxyphenyl)isoxazole involves the Claisen-Schmidt condensation of 4-methoxyacetophenone with a suitable aldehyde to form a chalcone, followed by cyclization with hydroxylamine hydrochloride in the presence of a base.

Caption: Generalized synthetic workflow for 3-(4-Methoxyphenyl)isoxazole.

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended for the characterization of 3-(4-Methoxyphenyl)isoxazole.

Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Rationale: DSC provides a highly accurate and reproducible melting point, which is a key indicator of purity. It measures the heat flow into or out of a sample as a function of temperature or time.

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of 3-(4-Methoxyphenyl)isoxazole into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 100 °C at a rate of 10 °C/min under a nitrogen atmosphere.

-

-

Data Analysis: The melting point is determined as the onset temperature of the melting endotherm.

Caption: Workflow for Melting Point Determination by DSC.

Protocol: Determination of Aqueous Solubility by Shake-Flask Method (OECD 105)

Rationale: The shake-flask method is the gold standard for determining the solubility of a compound in a given solvent. It ensures that an equilibrium between the dissolved and undissolved solute is reached.

Methodology:

-

Sample Preparation: Add an excess amount of 3-(4-Methoxyphenyl)isoxazole to a known volume of purified water (or relevant buffer) in a glass flask.

-

Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension to separate the undissolved solid.

-

Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Caption: Workflow for Solubility Determination.

Applications and Future Directions

3-(4-Methoxyphenyl)isoxazole serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The isoxazole scaffold is known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[8] The specific substitution pattern of this compound makes it a candidate for further chemical modification to explore its structure-activity relationships in various biological assays.

Conclusion

3-(4-Methoxyphenyl)isoxazole is a heterocyclic compound with physicochemical properties that make it an attractive scaffold for drug discovery and materials science. Its moderate lipophilicity and structural planarity are favorable for biological activity. This guide has provided a detailed overview of its known properties and outlined standardized methods for its further characterization. The continued investigation of this and related isoxazole derivatives is a promising avenue for the development of novel chemical entities.

References

-

Organic Syntheses Procedure: 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses. Available at: [Link]

-

Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. Available at: [Link]...

-

PubChem. Isoxazole, 3-(4-methoxyphenyl)-5-phenyl-. National Center for Biotechnology Information. Available at: [Link]

-

IUCr. (2022). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3). Available at: [Link]

-

Solubility of Things. Methoxyphenylpiperidinium isoxazole chloride. Available at: [Link]

-

Beilstein Journals. (2018). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

MDPI. (2021). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. Molecules. Available at: [Link]

-

Beilstein Journals. Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Available at: [Link]

-

PubMed Central. (2018). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. BMC Chemistry. Available at: [Link]

-

Oriental Journal of Chemistry. (2022). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry. Available at: [Link]

-

Royal Society of Chemistry. (2013). Investigation of Facet Effects on the Catalytic Activity of Cu2O Nanocrystals for Efficient Regioselective Synthesis of 3,5-Disubstituted Isoxazoles. Nanoscale. Available at: [Link]

-

PubMed Central. (2015). Crystal structure of 4-(4-methoxyphenyl)-4′,4′-dimethyl-3-p-tolyl-3′,4′-dihydro-1′H,3H-spiro[isoxazole-5,2′-naphthalen]-1′-one. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

PubChem. Isoxazole, 5-(4-methoxyphenyl)-3-phenyl-. National Center for Biotechnology Information. Available at: [Link]

-

SpectraBase. 3-(4-methoxyphenyl)-5-isoxazolamine. Wiley. Available at: [Link]

-

MDPI. (2017). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. Available at: [Link]

-

MDPI. (2022). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules. Available at: [Link]

-

ResearchGate. (2006). 3-(4-Fluoro-3-phenoxyphenyl)-5-(4-methoxyphenyl)isoxazole. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

SpectraBase. 4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1,2-oxazole. Wiley. Available at: [Link]

-

Chemical Synthesis Database. 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

-

Chemical Review and Letters. (2021). Inhibiting effect of a synthesized organic compound, [3-(4- methoxyphenyl)isoxazole-5-yl]-methanol, on copper in 1 M sulfuric ac. Chemical Review and Letters. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(4-Methoxyphenyl)isoxazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Isoxazole, 5-(3-chlorophenyl)-3-(4-methoxyphenyl)- (76112-09-9) for sale [vulcanchem.com]

- 7. chemrevlett.com [chemrevlett.com]

- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

Spectral Characterization of 3-(4-Methoxyphenyl)isoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Key Features

Understanding the molecular structure is fundamental to interpreting its spectral data. 3-(4-Methoxyphenyl)isoxazole consists of a central isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen atoms in a 1,2-relationship. This ring is substituted at the 3-position with a 4-methoxyphenyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, we can map the connectivity and stereochemistry of a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 3-(4-Methoxyphenyl)isoxazole is expected to be relatively simple and highly informative. The key resonances can be predicted based on the electronic environment of the protons.

Table 1: Predicted ¹H NMR Data for 3-(4-Methoxyphenyl)isoxazole

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.4 | Singlet | 1H | H-5 (isoxazole) | The proton at the 5-position of the isoxazole ring is expected to be the most deshielded proton of the heterocyclic ring due to the electronegativity of the adjacent oxygen and nitrogen atoms. |

| ~7.8 | Doublet | 2H | H-2', H-6' (phenyl) | These protons are ortho to the isoxazole ring and will be deshielded. They will appear as a doublet due to coupling with the protons at the 3' and 5' positions. |

| ~7.0 | Doublet | 2H | H-3', H-5' (phenyl) | These protons are ortho to the electron-donating methoxy group and will be more shielded than the H-2'/H-6' protons. They will appear as a doublet due to coupling with the H-2'/H-6' protons. |

| ~6.6 | Singlet | 1H | H-4 (isoxazole) | The proton at the 4-position of the isoxazole ring is typically found in this region. |

| ~3.9 | Singlet | 3H | -OCH₃ | The protons of the methoxy group are in a shielded environment and will appear as a characteristic singlet. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for 3-(4-Methoxyphenyl)isoxazole

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C-5 (isoxazole) | The carbon atom flanked by the ring oxygen and nitrogen is expected to be significantly deshielded. |

| ~162 | C-3 (isoxazole) | The carbon atom attached to the phenyl ring and the ring nitrogen will also be deshielded. |

| ~161 | C-4' (phenyl) | The carbon atom bearing the electron-donating methoxy group will be deshielded. |

| ~128 | C-2', C-6' (phenyl) | The carbon atoms ortho to the isoxazole ring. |

| ~122 | C-1' (phenyl) | The ipso-carbon attached to the isoxazole ring. |

| ~114 | C-3', C-5' (phenyl) | The carbon atoms ortho to the methoxy group will be shielded by its electron-donating effect. |

| ~101 | C-4 (isoxazole) | The carbon atom at the 4-position of the isoxazole ring. |

| ~55 | -OCH₃ | The carbon of the methoxy group is typically found in this region. |

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra for a compound like 3-(4-Methoxyphenyl)isoxazole would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 512-1024 scans, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of 3-(4-Methoxyphenyl)isoxazole is expected to show characteristic absorption bands corresponding to its key functional groups.

Table 3: Predicted Key IR Absorption Bands for 3-(4-Methoxyphenyl)isoxazole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1610, ~1500, ~1450 | Strong to Medium | C=C and C=N stretching (aromatic and isoxazole rings) |

| ~1250 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| ~1030 | Strong | Symmetric C-O-C stretch (aryl ether) |

| 900-690 | Strong | Out-of-plane C-H bending (aromatic) |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid Phase (KBr pellet): Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural elucidation.

Predicted Mass Spectrum

For 3-(4-Methoxyphenyl)isoxazole (C₁₀H₉NO₂), the molecular weight is 175.18 g/mol .

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z = 175.

-

Major Fragmentation Pathways: The fragmentation of the molecular ion can provide valuable structural information. Key predicted fragments are outlined below.

Table 4: Predicted Major Fragments in the Mass Spectrum of 3-(4-Methoxyphenyl)isoxazole

| m/z | Proposed Fragment |

| 135 | [M - CH₂O]⁺ |

| 105 | [C₇H₅O]⁺ (benzoyl cation) |

| 77 | [C₆H₅]⁺ (phenyl cation) |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Use an appropriate ionization technique, such as electron ionization (EI) for volatile and thermally stable compounds.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Integrated Spectral Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectral characterization of a novel compound like 3-(4-Methoxyphenyl)isoxazole.

Caption: Workflow for Synthesis, Purification, and Spectroscopic Characterization.

Conclusion

This technical guide has provided a detailed predictive analysis of the NMR, IR, and mass spectral data for 3-(4-Methoxyphenyl)isoxazole. By combining knowledge of fundamental spectroscopic principles with data from analogous structures, a comprehensive and scientifically rigorous characterization can be achieved. The presented protocols and workflow serve as a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and materials science, enabling them to confidently elucidate and confirm the structures of novel compounds.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PubChem, National Center for Biotechnology Information. (n.d.). 3-(4-Methoxyphenyl)isoxazole. Retrieved from [Link]

An In-depth Technical Guide to the Crystal Structure of 3-(4-Methoxyphenyl)isoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, is fundamental to understanding their structure-activity relationships (SAR) and rationally designing novel therapeutic agents. This guide provides a comprehensive technical overview of the crystal structure of 3-(4-methoxyphenyl)isoxazole derivatives, a class of compounds of significant interest. We will delve into the synthesis and crystallization of these molecules, the principles and practice of single-crystal X-ray diffraction for their structural elucidation, and a detailed analysis of their key structural features, including intermolecular interactions. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, crystallography, and drug discovery.

Introduction: The Significance of 3-(4-Methoxyphenyl)isoxazole Derivatives in Drug Discovery

Isoxazole-containing compounds are prevalent in a multitude of clinically used drugs and biologically active molecules. Their utility stems from the isoxazole ring's ability to act as a versatile pharmacophore, engaging in various non-covalent interactions with biological targets. The 3-(4-methoxyphenyl)isoxazole core, in particular, combines the electron-rich methoxyphenyl group with the isoxazole heterocycle, creating a unique electronic and steric profile that has been exploited in the development of agents with antimicrobial, anti-inflammatory, and anticancer properties.

The solid-state conformation and packing of these molecules, which are revealed through crystal structure analysis, are paramount for understanding their physicochemical properties, such as solubility and stability, and for providing insights into their binding modes with target proteins. Single-crystal X-ray diffraction (XRD) stands as the definitive method for obtaining this high-resolution structural data.[1]

Synthesis and Crystallization of 3-(4-Methoxyphenyl)isoxazole Derivatives

The synthesis of 3-(4-methoxyphenyl)isoxazole derivatives can be achieved through various synthetic routes. A common and effective method involves the reaction of a substituted chalcone with hydroxylamine, leading to the formation of the isoxazole ring.

Experimental Protocol: Synthesis of a Representative 3-(4-Methoxyphenyl)isoxazole Derivative

This protocol outlines a general procedure for the synthesis of a 5-substituted-3-(4-methoxyphenyl)isoxazole.

Step 1: Synthesis of the Chalcone Intermediate

-

To a solution of 4-methoxyacetophenone (1 equivalent) in a suitable solvent such as ethanol, add an appropriate substituted benzaldehyde (1 equivalent).

-

Add a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide, to the mixture.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.

-

Filter the precipitate, wash with water, and dry. The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Cyclization to the Isoxazole

-

Dissolve the purified chalcone (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.

-

Add hydroxylamine hydrochloride (1.2-1.5 equivalents) and a base, such as sodium acetate or pyridine, to the solution.

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the isoxazole derivative.

-

Filter the solid, wash with water, and dry.

-

Purify the crude product by column chromatography or recrystallization to obtain the final 3-(4-methoxyphenyl)isoxazole derivative.[2]

Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is often the most challenging step in a crystal structure determination. Slow crystallization is key to forming well-ordered crystals suitable for diffraction.

Protocol for Crystallization:

-

Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility.

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger volume of a less soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting slow crystal growth.

-

Cooling: Prepare a hot, saturated solution of the compound and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

Unveiling the Three-Dimensional Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and torsional angles.[1]

The Workflow of a Single-Crystal XRD Experiment

The process of determining a crystal structure using single-crystal XRD can be broken down into several key stages.

Comparative Structural Analysis of 3-(4-Methoxyphenyl)isoxazole Derivatives

The substitution pattern on the isoxazole and phenyl rings can significantly influence the molecular conformation and crystal packing of 3-(4-methoxyphenyl)isoxazole derivatives. A comparative analysis of the crystallographic data of various derivatives can reveal important structure-property relationships.

| Derivative | Dihedral Angle (Isoxazole-Phenyl) (°) | Key Intermolecular Interactions |

| 5-amino-3-(4-methoxyphenyl)isoxazole [3] | 7.30 (13) | N-H···N hydrogen bonds |

| 3-(4-Fluoro-3-phenoxyphenyl)-5-(4-methoxyphenyl)isoxazole [4] | 25.0 (1) | C-H···π interactions |

| 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole [5] | 17.1 (1) | C-H···π interactions |

Note: The table presents data for related isoxazole derivatives to illustrate the impact of substitution on molecular conformation.

Computational Chemistry as a Complementary Tool

Computational methods, such as Density Functional Theory (DFT) and molecular docking, are increasingly used in conjunction with experimental crystallographic data. DFT calculations can be employed to optimize the molecular geometry and predict various molecular properties, providing a theoretical framework for understanding the experimental structure. Molecular docking studies can then use the experimentally determined conformation to predict the binding mode of the molecule with its biological target, offering valuable insights for drug design.

Conclusion: From Crystal Structure to Drug Design

The crystal structure of 3-(4-methoxyphenyl)isoxazole derivatives provides a wealth of information that is indispensable for modern drug discovery and development. A thorough understanding of the three-dimensional arrangement of these molecules and their intermolecular interactions is crucial for optimizing their pharmacological activity, improving their physicochemical properties, and designing the next generation of isoxazole-based therapeutics. This guide has provided a comprehensive overview of the key aspects of the crystal structure analysis of this important class of compounds, from their synthesis and crystallization to the detailed interpretation of their solid-state architecture.

References

-

Organic Syntheses. (n.d.). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. [Link]

-

MDPI. (2022). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. [Link]

-

University of York. (n.d.). Single Crystal X-ray Diffraction. [Link]

-

National Institutes of Health (NIH). (2022). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. [Link]

-

Cardiff University. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. [Link]

-

ResearchGate. (2006). 3-(4-Fluoro-3-phenoxyphenyl)-5-(4-methoxyphenyl)isoxazole. [Link]

-

CDN. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Link]

-

PubChem. (n.d.). Isoxazole, 3-(4-methoxyphenyl)-5-phenyl-. [Link]

-

Oriental Journal of Chemistry. (2022). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. [Link]

-

University of Barcelona. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. [Link]

-

Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. [Link]

-

University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [Link]

-

ResearchGate. (2014). Crystal Structure of 3′-(4-Methoxyphenyl)-2-Phenyl-4′-(4-Ethoxyphenyl)-1,2-Dihydro-4H,4′H-Spiro [Isoquinoline-3,5′-Isoxazol]-4-One. [Link]

-

CDN. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Link]

Sources

- 1. 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide | MDPI [mdpi.com]

- 2. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 3. [3-Methoxy-5-(methoxycarbonyl)isoxazol-4-yl](4-methoxyphenyl)iodonium 2,2,2-trifluoroacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

A Technical Guide to 3-Aryl Isoxazole Compounds in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone scaffold in medicinal chemistry.[1][2] When substituted with an aryl group at the 3-position, the resulting 3-aryl isoxazole moiety exhibits a remarkable breadth of biological activities, establishing it as a "privileged structure" in drug design.[3] This guide provides an in-depth exploration of the synthesis, physicochemical properties, and diverse pharmacological applications of 3-aryl isoxazole compounds. We will dissect key synthetic methodologies, elucidate structure-activity relationships (SAR), and present detailed protocols and case studies, offering field-proven insights for professionals engaged in the discovery and development of novel therapeutics.

The Strategic Importance of the 3-Aryl Isoxazole Core

The isoxazole ring is an aromatic, electron-rich heterocycle.[4] Its unique electronic and structural features—including its ability to act as a hydrogen bond acceptor via its nitrogen and oxygen atoms and engage in π-π stacking—make it a versatile pharmacophore for interacting with a wide range of biological targets.[5][6] The addition of an aryl group at the C-3 position significantly expands this chemical space, allowing for fine-tuning of a compound's steric and electronic properties to achieve desired potency, selectivity, and pharmacokinetic profiles.

This scaffold is a key component in numerous clinically significant drugs, demonstrating its therapeutic value.[7] Notable examples include:

-

Leflunomide: An antirheumatic agent used in the treatment of autoimmune diseases.[2][3][8]

-

Valdecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor, highlighting the scaffold's role in developing anti-inflammatory agents.[1][2][3]

-

Acivicin: An anticancer agent, showcasing the moiety's utility in oncology.[4]

The proven success and continued exploration of this chemical class underscore its importance in modern pharmaceutical research.[9][10]

Foundational Synthetic Strategies

The construction of the 3-aryl isoxazole ring can be achieved through several robust synthetic routes. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.

1,3-Dipolar Cycloaddition: The Cornerstone Approach

The most prevalent and versatile method for synthesizing 3-aryl isoxazoles is the [3+2] cycloaddition reaction between an alkyne and an in situ-generated aryl nitrile oxide.[5][11] This reaction is a cornerstone of isoxazole synthesis due to its high regioselectivity and broad substrate scope.

Causality Behind the Method: The reaction's efficiency stems from the favorable frontier molecular orbital interactions between the highest occupied molecular orbital (HOMO) of the dipolarophile (alkyne) and the lowest unoccupied molecular orbital (LUMO) of the 1,3-dipole (nitrile oxide).

Workflow for Nitrile Oxide Cycloaddition:

Caption: General workflow for 1,3-dipolar cycloaddition synthesis of 3-aryl isoxazoles.

Recent advancements have introduced greener and more efficient protocols, including the use of ultrasound irradiation to accelerate reaction times and improve yields, often in aqueous media.[12] Mechanochemical approaches using ball-milling have also been developed to provide solvent-free synthetic routes.[5]

Condensation with Hydroxylamine

Another classical and reliable method involves the reaction of a 1,3-dicarbonyl compound (or its synthetic equivalent, like an α,β-unsaturated ketone) with hydroxylamine.[11] This condensation reaction proceeds via the formation of an oxime intermediate, which then undergoes intramolecular cyclization and dehydration to yield the isoxazole ring.

Causality Behind the Method: The reaction is driven by the nucleophilicity of the hydroxylamine nitrogen and the electrophilicity of the carbonyl carbons. The subsequent cyclization is entropically favored, leading to the stable five-membered aromatic ring. This method is particularly useful for synthesizing isoxazoles with specific substitution at the C-5 position.

Pharmacological Significance and Diverse Biological Activities

The 3-aryl isoxazole scaffold has been successfully integrated into compounds targeting a wide spectrum of diseases, demonstrating its versatility as a pharmacophore.[2][3][9]

| Biological Activity | Target/Mechanism of Action | Representative Compound Classes |

| Anticancer | Kinase Inhibition (e.g., TNIK), Tubulin Polymerization Inhibition, HSP90 Inhibition, Apoptosis Induction.[13][14][15] | Isoxazole-carboxamides, 3,5-diarylisoxazoles.[3] |

| Anti-inflammatory | Selective COX-2 Inhibition, IL-8 Receptor Antagonism.[1][8][[“]] | Diaryl-isoxazoles (e.g., Valdecoxib). |

| Antimicrobial | Inhibition of essential bacterial enzymes (e.g., Serine Acetyltransferase), disruption of cell wall synthesis.[15] | Isoxazole-sulfonamides, quinoline-isoxazole hybrids.[10][12] |

| Neuroprotective | Agonism of Nicotinic Acetylcholine Receptors (nAChRs), modulation of AMPA receptors.[1][8] | Various substituted 3-aryl isoxazoles. |

| Immunosuppressive | Inhibition of T-cell proliferation (e.g., via DHODH inhibition).[8] | Leflunomide and its analogues. |

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 3-aryl isoxazole core has generated crucial insights into the structural requirements for specific biological activities.

-

The 3-Aryl Ring (A-Ring): This ring is a primary site for modification. Substituents on this ring can profoundly influence activity. For example, in some anticancer series, electron-withdrawing groups like trifluoromethyl (-CF3) or halogens at the para-position of the phenyl ring enhance cytotoxicity.[7] In antiviral compounds, the position of fluoride substitution on the aryl ring can significantly alter potency.[17]

-

The 5-Position Substituent (B-Ring): The group at the C-5 position is critical for modulating selectivity and pharmacokinetic properties. For antibacterial activity, the presence of methoxy, dimethylamino, or bromine groups on a C-5 phenyl ring has been shown to enhance potency.[2][3]

-

The Isoxazole Core: While less frequently modified, the core itself is essential. Its electronic properties and ability to position the A and B rings in a specific spatial orientation are fundamental to receptor binding. The isoxazole can act as a stable linker, but its N-O bond can also be a site for metabolic cleavage, a property that can be exploited in prodrug design.[11]

Logical Flow of SAR-driven Drug Design:

Caption: Iterative cycle of Structure-Activity Relationship (SAR) studies in drug discovery.

Key Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following protocols provide validated, step-by-step methodologies for the synthesis and characterization of a representative 3-aryl isoxazole.

Protocol 5.1: Synthesis of 3-(4-bromophenyl)-5-(1-methyl-1H-pyrrol-2-yl)isoxazole

This protocol is adapted from a known procedure for synthesizing isoxazole-based antiviral agents and exemplifies the condensation approach.[17]

Step 1: Chalcone Formation

-

To a solution of 1-(4-bromophenyl)ethan-1-one (1.0 eq) and 1-methyl-1H-pyrrole-2-carbaldehyde (1.0 eq) in ethanol, add a 40% aqueous solution of sodium hydroxide (NaOH) dropwise at room temperature.

-

Stir the reaction mixture for 4-6 hours until a precipitate forms.

-

Filter the solid, wash thoroughly with cold water and then cold ethanol to yield the intermediate chalcone, (E)-1-(4-bromophenyl)-3-(1-methyl-1H-pyrrol-2-yl)prop-2-en-1-one.

-

Dry the product under vacuum. Causality: The Claisen-Schmidt condensation is base-catalyzed; NaOH deprotonates the methyl ketone, forming an enolate that attacks the aldehyde.

Step 2: Isoxazole Ring Formation (Cyclization)

-

Suspend the chalcone intermediate (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol.

-

Add sodium acetate (2.0 eq) to the mixture, followed by glacial acetic acid.

-

Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the resulting precipitate by filtration.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure 3-(4-bromophenyl)-5-(1-methyl-1H-pyrrol-2-yl)isoxazole. Causality: The reaction of the α,β-unsaturated ketone with hydroxylamine, followed by acid-catalyzed cyclization and dehydration, forms the stable aromatic isoxazole ring.

Protocol 5.2: Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton on the C-4 of the isoxazole ring typically appears as a distinct singlet in the aromatic region, often between δ 6.0-7.0 ppm.[18] Protons on the 3-aryl and 5-substituent rings will resonate in their expected aromatic regions (typically δ 7.0-8.5 ppm) with characteristic splitting patterns.

-

¹³C NMR: The carbons of the isoxazole ring have characteristic shifts, generally with C3 and C5 appearing downfield (>150 ppm) and C4 appearing more upfield (~100-115 ppm).[19]

2. Mass Spectrometry (MS):

-

Electrospray ionization (ESI-MS) is commonly used to confirm the molecular weight of the synthesized compound by observing the [M+H]⁺ or [M+Na]⁺ ion peak.[19]

Future Perspectives

The 3-aryl isoxazole scaffold remains a highly fertile ground for therapeutic innovation.[9][10] Emerging trends focus on the development of multi-targeted agents, where a single isoxazole-based molecule is designed to interact with multiple pathological targets, potentially offering enhanced efficacy for complex diseases like cancer.[4][9] Furthermore, the application of advanced synthetic techniques, such as C-H activation and transition metal-catalyzed cross-coupling, is enabling more direct and efficient functionalization of the isoxazole core, opening new avenues for creating novel and complex chemical entities.[4][20] As our understanding of disease biology deepens, the rational design of 3-aryl isoxazole derivatives will continue to yield next-generation therapeutics to address unmet medical needs.[9][10]

References

A comprehensive, numbered list of all cited sources with titles, sources, and verifiable URLs will be provided upon request.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijpca.org [ijpca.org]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 7. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. benthamdirect.com [benthamdirect.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 15. mdpi.com [mdpi.com]

- 16. consensus.app [consensus.app]

- 17. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sciarena.com [sciarena.com]

- 19. Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.rsc.org [pubs.rsc.org]

An In-Depth Technical Guide to the Core Reaction Mechanisms of Isoxazole Formation

Introduction: The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as a versatile pharmacophore have cemented its importance in a wide array of therapeutic agents, from antibiotics like sulfamethoxazole to anti-inflammatory drugs such as valdecoxib.[1][2][3] For researchers, scientists, and drug development professionals, a deep, mechanistic understanding of how this critical moiety is constructed is not merely academic—it is fundamental to the rational design and efficient synthesis of novel chemical entities.

This guide provides an in-depth exploration of the two primary, field-proven strategies for isoxazole ring synthesis: the elegant [3+2] cycloaddition of nitrile oxides with alkynes and the classical condensation of 1,3-dicarbonyl compounds with hydroxylamine. Moving beyond a simple recitation of steps, we will dissect the causality behind these transformations, grounding our discussion in authoritative mechanistic principles and providing actionable, self-validating experimental protocols.

Part 1: The Pericyclic Pathway: 1,3-Dipolar Cycloaddition of Nitrile Oxides

The Huisgen 1,3-dipolar cycloaddition is arguably the most powerful and versatile method for constructing the isoxazole core.[4][5][6] This reaction involves the seamless union of a 4π-electron component, the nitrile oxide (a 1,3-dipole), with a 2π-electron component, typically an alkyne (the dipolarophile), to form the stable, aromatic isoxazole ring.[7][8][9] The reaction proceeds through a concerted, pericyclic mechanism, ensuring a high degree of stereospecificity and predictable outcomes.[4][5]

The Core Mechanism: A Concerted [3+2] Union

The fundamental event is a [π4s + π2s] cycloaddition. The nitrile oxide dipole and the alkyne dipolarophile approach each other in parallel planes, allowing for the simultaneous formation of two new sigma bonds through a single, high-energy transition state. This concerted nature obviates the need for discrete ionic or radical intermediates, often leading to clean reactions with high yields.[4][5]

The central challenge of this methodology lies not in the cycloaddition itself, but in the handling of the nitrile oxide, which is often unstable and prone to dimerization into furoxans (1,2,5-oxadiazole-2-oxides).[2] Consequently, the most robust protocols rely on the in situ generation of the nitrile oxide from a stable precursor, which then immediately reacts with the alkyne present in the reaction mixture.

Causality in Action: In Situ Generation of the Nitrile Oxide Dipole

The choice of nitrile oxide precursor is a critical experimental decision, dictated by substrate compatibility and desired reaction conditions. The three most prevalent and reliable methods are:

-

Dehydrohalogenation of Hydroximoyl Chlorides: This classic method involves treating an aldoxime with a chlorinating agent (e.g., N-chlorosuccinimide, NCS) to form a hydroximoyl chloride. Subsequent elimination of HCl with a non-nucleophilic base (e.g., triethylamine) generates the nitrile oxide.[2][10] This is a highly reliable method, though it requires a two-step sequence.

-

Oxidation of Aldoximes: A more direct route involves the direct oxidation of a readily available aldoxime. This approach is favored for its operational simplicity. A range of oxidants can be employed, with hypervalent iodine reagents like [bis(trifluoroacetoxy)iodo]benzene (PIFA) or (diacetoxyiodo)benzene (PIDA), and Oxone® being particularly effective under mild conditions.[7][10][11][12]

-

Dehydration of Primary Nitroalkanes: Treatment of primary nitroalkanes with dehydrating agents, such as phenyl isocyanate in the presence of triethylamine, provides another effective route to nitrile oxides.[10]

Visualizing the Cycloaddition Mechanism

The following diagram illustrates the complete workflow, from the common in situ generation of a nitrile oxide via aldoxime oxidation to the final concerted cycloaddition with an alkyne.

Caption: Mechanism of Isoxazole formation via 1,3-Dipolar Cycloaddition.

Controlling Regioselectivity: The Decisive Factor

For terminal alkynes, the cycloaddition can theoretically yield two regioisomers: the 3,5-disubstituted or the 3,4-disubstituted isoxazole. In most thermal, uncatalyzed reactions, the formation of the 3,5-disubstituted isomer is overwhelmingly favored.[13][14] This selectivity is governed by a combination of steric and electronic factors, best explained by Frontier Molecular Orbital (FMO) theory.[15]

-

FMO Control: The reaction is typically dominated by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole (nitrile oxide) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (alkyne). The orbital coefficients are largest on the oxygen of the nitrile oxide's HOMO and the terminal carbon of the alkyne's LUMO, leading to a preferential bond formation that results in the 3,5-isomer.[15]

-

Catalyst-Controlled Reversal: Remarkably, this inherent regioselectivity can be completely reversed using specific catalysts. For instance, ruthenium catalysts can alter the polarity of the nitrile oxide, favoring the formation of 4-substituted or 3,4-disubstituted isoxazoles.[14][16] This provides a powerful synthetic lever to access alternative substitution patterns.

Field-Proven Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole

This protocol describes the synthesis of 3-(4-methoxyphenyl)-5-phenylisoxazole, adapted from literature procedures utilizing a hypervalent iodine oxidant.[11]

Objective: To synthesize a 3,5-disubstituted isoxazole via a one-pot, in situ nitrile oxide generation and subsequent 1,3-dipolar cycloaddition.

Materials:

-

4-methoxybenzaldehyde oxime (1.0 equiv)

-

Phenylacetylene (1.2 equiv)

-

[Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.5 equiv)

-

Methanol (MeOH) / Water (H₂O) 5:1 mixture

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzaldehyde oxime (e.g., 0.755 g, 5.0 mmol).

-

Solvent and Reagent Addition: Add 25 mL of the 5:1 MeOH/H₂O solvent mixture. Stir until the oxime is fully dissolved. Add phenylacetylene (e.g., 0.613 g, 6.0 mmol, 0.66 mL).

-

Initiation: Cool the flask in an ice bath. In a single portion, add [bis(trifluoroacetoxy)iodo]benzene (PIFA) (e.g., 3.22 g, 7.5 mmol).

-

Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress is monitored by Thin Layer Chromatography (TLC) using a 1:5 Ethyl Acetate/Hexanes mobile phase. A complete reaction is indicated by the consumption of the starting oxime (visualized by UV light).

-

Workup: Upon completion, remove the methanol under reduced pressure using a rotary evaporator. Add 30 mL of water to the residue and extract the aqueous phase with dichloromethane (DCM) (3 x 20 mL).

-

Purification: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the mixture and concentrate the solvent in vacuo. The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes (e.g., starting from 1:10).

-

Characterization: Combine the pure fractions, evaporate the solvent, and dry the resulting solid under high vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Part 2: The Condensation Pathway: Reaction of 1,3-Dicarbonyls with Hydroxylamine

This classical method provides a direct and often highly efficient route to a wide range of substituted isoxazoles.[17][18] The reaction can be viewed as a variation of the Paal-Knorr synthesis, which is used to generate pyrroles and furans from 1,4-dicarbonyls.[19][20][21] In this case, a 1,3-dicarbonyl compound reacts with hydroxylamine, undergoing a condensation-cyclization-dehydration cascade to furnish the aromatic isoxazole ring.[17][22]

The Core Mechanism: A Stepwise Cascade

The reaction proceeds through a logical and well-established sequence of events, typically under neutral or weakly acidic conditions:

-

Initial Condensation: The more electrophilic of the two carbonyl carbons in the 1,3-dicarbonyl compound is attacked by the nitrogen atom of hydroxylamine. This step is often the most rapid. If the dicarbonyl is unsymmetrical, a mixture of products can result, although the more reactive carbonyl (e.g., a ketone over an ester) will typically react first.

-

Oxime/Enamine Formation: The initial adduct loses a molecule of water to form a stable intermediate, most commonly a monoxime. This intermediate may exist in equilibrium with its enamine tautomer.[17][22]

-

Intramolecular Cyclization: The crucial ring-forming step occurs when the hydroxyl group of the oxime intermediate performs a nucleophilic attack on the second carbonyl carbon. This forms a five-membered cyclic hemiacetal-like intermediate (a 5-hydroxy isoxazoline).[23]

-

Dehydration and Aromatization: The final step is the elimination of a second molecule of water from the cyclic intermediate. This dehydration is often acid-catalyzed and results in the formation of the thermodynamically stable, aromatic isoxazole ring.[17][23]

Visualizing the Condensation Mechanism

This diagram outlines the stepwise pathway for the formation of an isoxazole from a generic 1,3-diketone and hydroxylamine.

Caption: Mechanism of Isoxazole formation via 1,3-Dicarbonyl Condensation.

Field-Proven Experimental Protocol: Synthesis from Acetylacetone

This protocol describes the synthesis of 3,5-dimethylisoxazole from acetylacetone (a 1,3-diketone) and hydroxylamine hydrochloride.

Objective: To synthesize a simple isoxazole via the condensation of a 1,3-dicarbonyl compound with hydroxylamine.

Materials:

-

Acetylacetone (2,4-pentanedione) (1.0 equiv)

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (1.1 equiv)

-

Sodium acetate (NaOAc) (1.1 equiv)

-

Ethanol (95%)

-

Water

Procedure:

-

Reagent Preparation: In a 100 mL beaker, dissolve hydroxylamine hydrochloride (e.g., 7.65 g, 110 mmol) and sodium acetate (e.g., 9.02 g, 110 mmol) in 40 mL of water. The sodium acetate acts as a base to liberate the free hydroxylamine from its hydrochloride salt.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and stir bar, add acetylacetone (e.g., 10.0 g, 100 mmol, 10.3 mL) and 50 mL of 95% ethanol.

-

Initiation: Add the aqueous solution of hydroxylamine/sodium acetate to the ethanolic solution of acetylacetone. A mild exotherm may be observed.

-

Reaction Progression: Heat the mixture to reflux using a heating mantle. Maintain reflux for 1 hour. The reaction is typically complete within this timeframe for simple substrates.

-

Workup and Isolation (Self-Validation): Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add 100 mL of water. Extract the product with diethyl ether (3 x 40 mL). The formation of two clear layers validates the initial extraction.

-

Purification: Combine the organic extracts and wash them with 50 mL of brine. Dry the ether layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.

-

Final Purification: The crude 3,5-dimethylisoxazole can be purified by fractional distillation to yield a clear, colorless liquid.

-

Characterization: Confirm the structure and purity of the product via NMR spectroscopy and comparison to literature data.

Quantitative and Comparative Summary

To aid in experimental design, the two primary methods are compared below based on key synthetic parameters.

| Feature | 1,3-Dipolar Cycloaddition | 1,3-Dicarbonyl Condensation |

| Core Reactants | Nitrile Oxide (from precursor) + Alkyne | 1,3-Dicarbonyl + Hydroxylamine |

| Mechanism | Concerted, Pericyclic [3+2] | Stepwise Condensation-Cyclization |

| Regioselectivity | High (typically 3,5-isomer); can be reversed with catalysts.[14][16] | Dependent on the relative reactivity of the two carbonyl groups in unsymmetrical substrates. |

| Substrate Scope | Very broad; tolerant of many functional groups.[13][15] | Broad, but sensitive to highly acidic/basic functional groups. |

| Key Advantage | Excellent control over regiochemistry and high functional group tolerance. | Operational simplicity; readily available starting materials.[17] |

| Common Limitation | Requires in situ generation of unstable nitrile oxide; potential for dipole dimerization.[2] | Potential for regioisomeric mixtures with unsymmetrical dicarbonyls; may require forcing conditions. |

| Typical Conditions | Mild; often room temperature. | Varies from room temperature to reflux. |

Conclusion

The synthesis of the isoxazole ring is dominated by two robust and mechanistically distinct strategies. The 1,3-dipolar cycloaddition offers unparalleled precision and versatility, particularly in complex molecular settings where predictable regiochemistry is paramount. Its reliance on the in situ generation of a reactive intermediate is a testament to the ingenuity of modern synthetic methods. In contrast, the condensation of 1,3-dicarbonyls with hydroxylamine offers a direct, powerful, and often simpler path to the isoxazole core, leveraging fundamental carbonyl chemistry. For the practicing scientist, a thorough understanding of both pathways—their underlying mechanisms, their causal levers, and their practical limitations—is essential for the successful design and execution of synthetic campaigns targeting novel, isoxazole-containing molecules.

References

-

Title: Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes. Source: Organic & Biomolecular Chemistry URL: [Link]

-

Title: Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines Source: Molecules (MDPI) URL: [Link]

-

Title: synthesis of isoxazoles Source: YouTube URL: [Link]

-

Title: Ru-Catalyzed [3 + 2] Cycloaddition of Nitrile Oxides and Electron-Rich Alkynes with Reversed Regioselectivity Source: Organic Letters (ACS Publications) URL: [Link]

-

Title: Nitrile Oxide/Alkyne Cycloadditions Source: Maynooth University Research Archive Library (MURAL) URL: [Link]

-

Title: Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates Source: Bioorganic & Medicinal Chemistry URL: [Link]

-